1-(3,4-Dihydroxyphenyl)-2-((1-methyl-1h-imidazol-2-yl)thio)ethan-1-one
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Overview
Description
1-(3,4-Dihydroxyphenyl)-2-((1-methyl-1h-imidazol-2-yl)thio)ethan-1-one is a synthetic organic compound that features a unique combination of a dihydroxyphenyl group and an imidazole ring connected via a thioether linkage
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available 3,4-dihydroxybenzaldehyde and 1-methylimidazole.
Thioether Formation: The key step involves the formation of the thioether linkage. This can be achieved by reacting 3,4-dihydroxybenzaldehyde with a thiol derivative of 1-methylimidazole under basic conditions.
Oxidation: The intermediate product is then oxidized to form the final compound, this compound.
Industrial Production Methods: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The dihydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form the corresponding hydroquinone derivatives.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation Products: Quinones and related derivatives.
Reduction Products: Hydroquinone derivatives.
Substitution Products: Various substituted imidazole derivatives.
Scientific Research Applications
1-(3,4-Dihydroxyphenyl)-2-((1-methyl-1h-imidazol-2-yl)thio)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biochemical Research: The compound is used as a probe to study enzyme interactions and biochemical pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(3,4-Dihydroxyphenyl)-2-((1-methyl-1h-imidazol-2-yl)thio)ethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and cellular signaling.
Pathways Involved: It can modulate pathways related to antioxidant defense and signal transduction.
Comparison with Similar Compounds
1-(3,4-Dihydroxyphenyl)-2-mercaptoethanone: Similar structure but lacks the imidazole ring.
1-(3,4-Dihydroxyphenyl)-2-(1h-imidazol-2-yl)ethanone: Similar structure but lacks the thioether linkage.
Uniqueness: 1-(3,4-Dihydroxyphenyl)-2-((1-methyl-1h-imidazol-2-yl)thio)ethan-1-one is unique due to the presence of both the dihydroxyphenyl group and the imidazole ring connected via a thioether linkage, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3,4-dihydroxyphenyl)-2-(1-methylimidazol-2-yl)sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-14-5-4-13-12(14)18-7-11(17)8-2-3-9(15)10(16)6-8/h2-6,15-16H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFNSXALROMBRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC(=O)C2=CC(=C(C=C2)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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